Ethyl 2-bromo-4-cyano-5-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-5-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-5-nitrobenzoate typically involves multiple steps. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation. The reaction conditions often involve the use of bromine in the presence of a catalyst, such as iron(III) bromide, for the bromination step. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The final step, cyanation, can be achieved using copper(I) cyanide under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-amino-4-cyano-5-nitrobenzoate.
Reduction: 2-bromo-4-cyano-5-aminobenzoate.
Hydrolysis: 2-bromo-4-cyano-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-nitrobenzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-nitrobenzoate depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its effects are determined by the functional groups present, which can interact with various molecular targets, such as enzymes or receptors. The nitro group, for example, can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-5-nitrobenzoate: Similar structure but with different positions of the functional groups.
Methyl 2-bromo-4-cyano-5-nitrobenzoate: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-9(13(15)16)6(5-12)3-8(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYKULIZMMOGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.